COX-2 Selectivity Ratio: Zaltoprofen Exhibits 3.8-Fold Preferential Inhibition Over COX-1
Zaltoprofen demonstrates preferential COX-2 inhibition with a COX-2/COX-1 selectivity ratio of 3.8 (calculated as IC50 COX-1 / IC50 COX-2 = 1.3 μM / 0.34 μM) [1]. In a clinical consideration study classifying NSAIDs by COX-2 selectivity, Zaltoprofen was categorized within the 'intermediate COX-2 selectivity' group, alongside loxoprofen-SRS (active metabolite) and ibuprofen, while diclofenac was placed in the 'high COX-2 selectivity' group and indomethacin in the 'lowest COX-2 selectivity' (highest COX-1 selectivity) group [2]. This intermediate selectivity profile predicts a distinct gastric safety profile compared to non-selective agents, without the elevated cardiovascular concerns associated with highly selective COX-2 inhibitors.
| Evidence Dimension | COX-2/COX-1 Selectivity Ratio |
|---|---|
| Target Compound Data | COX-1 IC50: 1.3 μM; COX-2 IC50: 0.34 μM; Ratio: ~3.8 |
| Comparator Or Baseline | Loxoprofen-SRS (intermediate), Ibuprofen (intermediate), Diclofenac (high), Indomethacin (low) [Qualitative classification] |
| Quantified Difference | Zaltoprofen classified as 'intermediate' COX-2 selectivity vs. 'high' for diclofenac and 'low' for indomethacin |
| Conditions | Intact cell COX selectivity assay system |
Why This Matters
The 3.8-fold preferential COX-2 inhibition places Zaltoprofen in a specific pharmacological niche for research requiring partial COX-1 sparing with proven clinical safety.
- [1] Amerigo Scientific. Zaltoprofen Product Datasheet. COX-1/COX-2 IC50 values. View Source
- [2] Kawai S. Cyclooxygenase selectivity and the risk of gastro-intestinal complications of various non-steroidal anti-inflammatory drugs: a clinical consideration. Inflamm Res. 1998;47 Suppl 2:S102-6. View Source
